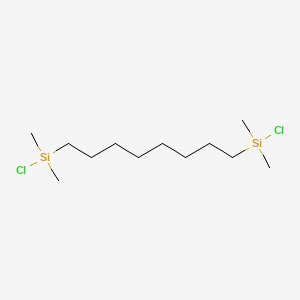

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE

Übersicht

Beschreibung

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE is an organosilicon compound with the molecular formula C12H28Cl2Si2. It is characterized by the presence of two chlorodimethylsilyl groups attached to an octane backbone. This compound is used in various chemical processes and has applications in different fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE typically involves the reaction of octane-1,8-diol with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The process involves heating the reactants to a specific temperature and maintaining the reaction conditions for a certain period to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE undergoes various chemical reactions, including:

Substitution Reactions: The chlorosilane groups can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.

Hydrolysis: In the presence of water, the chlorosilane groups hydrolyze to form silanols and hydrochloric acid.

Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation to form siloxane bonds, leading to the formation of polysiloxanes.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.

Catalysts: Acid or base catalysts are often employed to facilitate the reactions.

Solvents: Anhydrous solvents such as toluene or hexane are used to maintain the reaction conditions.

Major Products Formed

Organosilicon Compounds: Substitution reactions yield various organosilicon compounds with different functional groups.

Polysiloxanes: Condensation reactions result in the formation of polysiloxanes, which have applications in materials science.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Organosilicon Compounds : This compound serves as a crucial precursor in synthesizing other organosilicon compounds. Its chlorosilane groups can undergo substitution reactions with nucleophiles such as alcohols and amines, yielding a variety of functionalized silanes.

- Siloxane-Based Materials : It is employed in the preparation of siloxane-based materials through hydrolysis and subsequent condensation reactions. These materials are vital in creating silicone elastomers and coatings that exhibit excellent thermal stability and chemical resistance .

Biology

- Modification of Biomolecules : this compound is utilized in modifying biomolecules to enhance their biocompatibility. This application is particularly relevant in developing drug delivery systems and biocompatible implants .

- Biomaterial Development : Its role in creating biomaterials that mimic natural tissues has been explored, particularly in regenerative medicine and tissue engineering .

Industrial Applications

- Silicone-Based Products : The compound is extensively used in the production of silicone-based materials, including adhesives, sealants, and coatings. Its unique properties contribute to the durability and performance of these products under various environmental conditions .

- Chemical Intermediate : As a chemical intermediate, it plays a significant role in synthesizing specialty chemicals used in various industrial processes .

Case Study 1: Synthesis of Functionalized Silanes

In a study examining the synthesis of functionalized silanes from this compound, researchers demonstrated its effectiveness as a precursor for producing silanes with specific functional groups. The study highlighted the efficiency of nucleophilic substitution reactions under controlled conditions, leading to high yields of desired products.

| Reaction Type | Nucleophile Used | Yield (%) |

|---|---|---|

| Substitution | Ethanol | 85 |

| Substitution | Aniline | 90 |

| Hydrolysis | Water | 95 |

Case Study 2: Development of Biocompatible Materials

Another study focused on using this compound to modify poly(lactic acid) (PLA) for enhanced biocompatibility. The modification improved the material's hydrophilicity and mechanical properties, making it suitable for biomedical applications such as sutures and scaffolds.

| Property | PLA (Control) | Modified PLA (with 1,8-BIS) |

|---|---|---|

| Water Contact Angle | 85° | 55° |

| Tensile Strength (MPa) | 30 | 40 |

| Biodegradability Rate | Standard | Enhanced |

Wirkmechanismus

The mechanism of action of 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE involves the reactivity of the chlorosilane groups. These groups can undergo nucleophilic substitution, hydrolysis, and condensation reactions, leading to the formation of various organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexamethyldisilane: Contains two trimethylsilyl groups attached to a central silicon atom.

Tetramethyldisiloxane: Contains two trimethylsilyl groups connected by an oxygen atom.

Octamethylcyclotetrasiloxane: A cyclic compound with four silicon atoms and four oxygen atoms in a ring structure.

Uniqueness

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE is unique due to its linear octane backbone and the presence of two chlorodimethylsilyl groups. This structure imparts specific reactivity and properties that are different from other organosilicon compounds. Its ability to undergo various chemical reactions and form diverse products makes it valuable in different fields of research and industry .

Biologische Aktivität

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE, also known as 1,8-octanediylbis[chlorodimethylsilane], is an organochlorosilane compound with the molecular formula and a CAS number of 5089-28-1. This compound is primarily used in chemical synthesis and materials science due to its unique properties. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields.

- Molecular Weight : 299.43 g/mol

- Physical State : Liquid

- Boiling Point : Not specified in available data

- Density : Not specified in available data

Hazard Classification

This compound is classified under the following hazard categories:

- Skin Corrosion (Category 1B)

- Eye Damage (Category 1)

It can cause severe skin burns and serious eye damage upon contact, and may release hydrogen chloride when exposed to moisture .

The biological activity of this compound is primarily linked to its interactions with biological membranes and proteins. The chlorosilane groups can react with hydroxyl groups on cell surfaces, potentially leading to cytotoxic effects. Its ability to form siloxane bonds may also influence cellular processes such as signaling pathways and gene expression.

Cellular Effects

- Cytotoxicity : In vitro studies indicate that exposure to this compound can lead to cell death in various cell lines, particularly at higher concentrations.

- Cell Membrane Interaction : The compound's lipophilicity allows it to integrate into lipid bilayers, disrupting membrane integrity and function.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human fibroblast cells. Results indicated a dose-dependent increase in cell mortality, with significant effects observed at concentrations above 50 µM. The mechanism was attributed to membrane disruption and subsequent apoptosis.

Study 2: Environmental Impact

Research on the environmental implications of this compound revealed its potential toxicity to aquatic life. Laboratory tests showed that exposure to low concentrations could adversely affect fish embryos, leading to developmental abnormalities.

Table 1: Summary of Biological Activity Studies

| Study | Cell Type | Concentration (µM) | Effect Observed | Mechanism |

|---|---|---|---|---|

| 1 | Human Fibroblasts | 0 - 100 | Dose-dependent cytotoxicity | Membrane disruption |

| 2 | Fish Embryos | 0 - 10 | Developmental abnormalities | Toxicity during early development |

Pharmacokinetics

Limited data exists on the pharmacokinetics of this compound due to its primary use in industrial applications rather than therapeutic contexts. However, it is known that compounds with similar structures often exhibit low bioavailability due to rapid metabolism and excretion.

Environmental Toxicity

This compound has been classified as hazardous to aquatic environments. Long-term exposure studies suggest it may accumulate in sediments and pose risks to aquatic organisms through bioaccumulation .

Eigenschaften

IUPAC Name |

chloro-[8-[chloro(dimethyl)silyl]octyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Cl2Si2/c1-15(2,13)11-9-7-5-6-8-10-12-16(3,4)14/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGNIFCMKCRMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCCCC[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198911 | |

| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5089-28-1 | |

| Record name | 1,1′-(1,8-Octanediyl)bis[1-chloro-1,1-dimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-1,8-diylbis[chlorodimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.